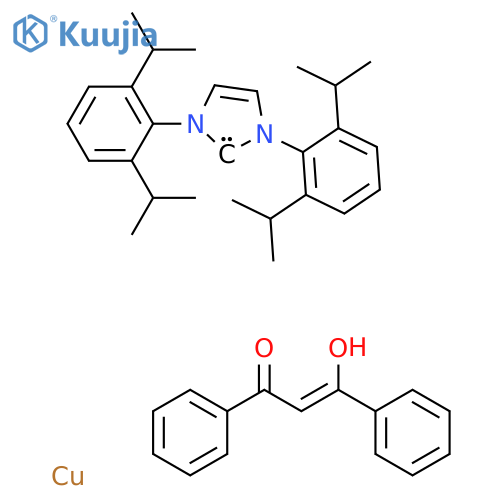

Cas no 920739-11-3 (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,3-diphenyl-1,3-propanedionato)copper(I))

1,3-ビス(2,6-ジイソプロピルフェニル)イミダゾール-2-イリデン(1,3-ジフェニル-1,3-プロパンジオナト)銅(I)は、高反応性のN-ヘテロ環状カルベン(NHC)配位子を有する銅(I)錯体である。この化合物は、有機合成反応において優れた触媒活性を示し、特にカップリング反応や不斉合成に有用である。NHC配位子の立体障害効果により、銅中心の安定性が向上し、反応条件への耐性が高いことが特徴。さらに、β-ジケトン配位子の導入により、溶解性と反応制御性が向上している。空気や湿気に対する安定性も比較的良好で、取り扱いが容易な点が利点である。

920739-11-3 structure

商品名:1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,3-diphenyl-1,3-propanedionato)copper(I)

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,3-diphenyl-1,3-propanedionato)copper(I) 化学的及び物理的性質

名前と識別子

-

- [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I)

- LogP

- 1,3-BIS(2,6-DIISOPROPYLPHENYL)IMIDAZOL-2-YLIDENE](1,3-DIPHENYL-1,3-PROPANEDIONATO)COPPER(I)

- 1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazole;copper;3-hydroxy-1,3-diphenylprop-2-en-1-one

- MFCD12545959

- 920739-11-3

- 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,3-diphenyl-1,3-propanedionato)copper(I)

-

- MDL: MFCD12545959

- インチ: 1S/C27H36N2.C15H12O2.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h9-16,18-21H,1-8H3;1-11,16H;

- InChIKey: QEXNUQSCWMWURE-UHFFFAOYSA-N

- ほほえんだ: [Cu].O([H])C(=C([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1C([H])=C([H])C([H])=C([H])C=1[H].N1([C]N(C([H])=C1[H])C1C(=C([H])C([H])=C([H])C=1C([H])(C([H])([H])[H])C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])C1C(=C([H])C([H])=C([H])C=1C([H])(C([H])([H])[H])C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 674.29300

- どういたいしつりょう: 675.301176g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 47

- 回転可能化学結合数: 9

- 複雑さ: 744

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8

じっけんとくせい

- PSA: 32.78000

- LogP: 11.20670

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,3-diphenyl-1,3-propanedionato)copper(I) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B862634-50mg |

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) |

920739-11-3 | ≥98% | 50mg |

¥128.00 | 2022-09-02 | |

| abcr | AB261313-200 mg |

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I); . |

920739-11-3 | 200 mg |

€83.60 | 2023-07-20 | ||

| TRC | B016217-1000mg |

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) |

920739-11-3 | 1g |

$ 430.00 | 2022-04-02 | ||

| abcr | AB261313-1g |

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I), 95%; . |

920739-11-3 | 95% | 1g |

€217.80 | 2025-02-09 | |

| Aaron | AR003DFO-50mg |

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) |

920739-11-3 | 98% | 50mg |

$25.00 | 2024-07-18 | |

| A2B Chem LLC | AB56280-1g |

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(i) |

920739-11-3 | >98.0%(T) | 1g |

$138.00 | 2024-07-18 | |

| Aaron | AR003DFO-1g |

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) |

920739-11-3 | 98% | 1g |

$113.00 | 2024-07-18 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3351-200MG |

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) |

920739-11-3 | >98.0%(T) | 200mg |

¥320.00 | 2024-04-15 | |

| eNovation Chemicals LLC | Y1262659-1g |

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) |

920739-11-3 | 98% | 1g |

$395 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B862634-1g |

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) |

920739-11-3 | ≥98% | 1g |

¥761.40 | 2022-09-02 |

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,3-diphenyl-1,3-propanedionato)copper(I) 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

920739-11-3 (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,3-diphenyl-1,3-propanedionato)copper(I)) 関連製品

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量